molecular formula C17H16FN3O2 B2678296 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide CAS No. 2418596-58-2

6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide

Cat. No. B2678296
CAS RN: 2418596-58-2
M. Wt: 313.332
InChI Key: ZPHCLHMJVMJLKB-CJNGLKHVSA-N
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Description

6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide is a chemical compound that has been widely researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for further research and development.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, which is important for memory and learning. The compound has also been shown to bind to certain receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of movement and emotion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide are varied and depend on the specific disease or condition being treated. In Alzheimer's disease, the compound has been shown to improve cognitive function and memory. In Parkinson's disease, it has been shown to improve motor function and reduce tremors. In cancer, the compound has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide in lab experiments include its high potency and selectivity, making it a useful tool for studying specific enzymes and receptors. However, the compound is relatively expensive and may not be readily available in some labs. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential use in other diseases and conditions, such as chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on the body.

Synthesis Methods

The synthesis method of 6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide involves the reaction of 6-Fluoro-3-pyridinecarboxylic acid with (2S,3R)-6-oxo-2-phenylpiperidin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

6-fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-14-8-6-12(10-19-14)17(23)20-13-7-9-15(22)21-16(13)11-4-2-1-3-5-11/h1-6,8,10,13,16H,7,9H2,(H,20,23)(H,21,22)/t13-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHCLHMJVMJLKB-CJNGLKHVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1NC(=O)C2=CN=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]([C@@H]1NC(=O)C2=CN=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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